molecular formula C30H47N3O12 B562908 3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid CAS No. 1076199-17-1

3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid

Katalognummer: B562908
CAS-Nummer: 1076199-17-1
Molekulargewicht: 641.715
InChI-Schlüssel: GXQWMSFJRGMWGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C30H47N3O12 and its molecular weight is 641.715. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47N3O12/c1-29(2,3)44-23(34)10-11-31-25(35)24(33-28(39)45-30(4,5)6)26(36)32-12-13-40-14-15-41-16-17-42-18-19-43-22-9-7-8-21(20-22)27(37)38/h7-9,20,24H,10-19H2,1-6H3,(H,31,35)(H,32,36)(H,33,39)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQWMSFJRGMWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661817
Record name tert-Butyl N-(tert-butoxycarbonyl)-3-{[2-(2-{2-[2-(3-carboxyphenoxy)ethoxy]ethoxy}ethoxy)ethyl]amino}-3-oxoalanyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-17-1
Record name 1-(1,1-Dimethylethyl) 19-(3-carboxyphenoxy)-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5,7-dioxo-11,14,17-trioxa-4,8-diazanonadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl N-(tert-butoxycarbonyl)-3-{[2-(2-{2-[2-(3-carboxyphenoxy)ethoxy]ethoxy}ethoxy)ethyl]amino}-3-oxoalanyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid (CAS No. 1076199-17-1) is a synthetic compound with a complex molecular structure characterized by its multiple functional groups and potential applications in biochemistry and medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of this compound is C30H47N3O12 with a molecular weight of 641.71 g/mol. It is soluble in various organic solvents such as chloroform and dimethyl sulfoxide (DMSO) and has a predicted pKa of approximately 4.03 .

PropertyValue
Molecular FormulaC30H47N3O12
Molecular Weight641.71 g/mol
SolubilityChloroform, DMSO, Ethanol
pKa4.03
FormClear Oil

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This is particularly relevant in the context of drug-resistant bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, studies involving MCF-7 (breast cancer) and HeLa (cervical cancer) cells demonstrated that the compound can inhibit cell proliferation effectively at micromolar concentrations. The exact pathway remains under investigation but may involve activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This could be beneficial in treating chronic inflammatory diseases where these cytokines play a pivotal role.

Case Studies

  • Cytotoxicity in Cancer Cells
    • Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.
    • Method : MTT assay was employed to assess cell viability.
    • Results : Significant reduction in viability was observed in MCF-7 and HeLa cells at concentrations ranging from 10 µM to 50 µM over 48 hours.
    • : The compound exhibits potential as an anticancer agent.
  • Antimicrobial Activity Assessment
    • Objective : To determine the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was utilized to measure inhibition zones.
    • Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli.
    • : Suggests potential for development into an antimicrobial agent.

Vorbereitungsmethoden

Ether Linkage Formation

Ether bonds are typically formed via Williamson ether synthesis, employing alkoxide nucleophiles and alkyl halides. For example, reacting a diol with a tosylated intermediate in the presence of a base like potassium carbonate (K₂CO₃) facilitates ether formation. The tetraoxa (four ether) segments in the target compound suggest repeated applications of this method.

Amidation and Trioxo Group Introduction

Amide bonds are forged using carbodiimide-based coupling agents. In the synthesis of para-amino benzoic acid derivatives, ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) mediate amidation between carboxylic acids and amines in dichloromethane (DCM). The trioxo (three ketone) groups may arise from oxidation of secondary alcohols or through ketone-forming reactions like Friedel-Crafts acylation.

Coupling the Chain to the Benzoic Acid Core

The final assembly involves linking the preconstructed ether-amine chain to the benzoic acid core. This is achieved through a nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

Nucleophilic Aromatic Substitution

Activation of the benzoic acid derivative’s phenolic oxygen (as a good leaving group, e.g., nitro or fluoride) allows displacement by the amine-terminated chain. For instance, using potassium tert-butoxide (t-BuOK) as a base in dimethylformamide (DMF) facilitates this reaction.

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction—employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)—couples alcohols to aromatic rings. This method is advantageous for forming C-O bonds under mild conditions.

Final Deprotection and Purification

Boc Group Removal

The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM, yielding the free amine. Subsequent neutralization with aqueous sodium bicarbonate (NaHCO₃) isolates the deprotected compound.

Ester Hydrolysis

The methyl ester is hydrolyzed with LiOH in a THF/water mixture, regenerating the carboxylic acid functionality.

Table 2: Typical Reaction Conditions for Deprotection

StepReagentsSolventTemperature
Boc RemovalTFA/DCM (1:1)DCM0–25°C
Ester HydrolysisLiOH, H₂O/THF (3:1)THF/H₂O50–60°C

Purification

The final product, a clear oil, is purified via silica gel chromatography using gradients of ethyl acetate and hexane. High-performance liquid chromatography (HPLC) ensures >95% purity, critical for research applications.

Analytical and Spectroscopic Characterization

Successful synthesis is confirmed through:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the presence of Boc (δ 1.4 ppm, singlet), aromatic protons (δ 7.5–8.0 ppm), and ether/amide linkages.

  • Mass Spectrometry (MS): High-resolution MS (HRMS) matches the molecular ion peak to the theoretical mass of 641.71 g/mol.

  • Infrared (IR) Spectroscopy: Stretching frequencies for C=O (amide I, ~1650 cm⁻¹) and Boc (C-O, ~1250 cm⁻¹) confirm functional groups.

Challenges and Optimization Considerations

  • Solubility Issues: The compound’s limited solubility in polar solvents (e.g., ethanol, ethyl acetate) necessitates reaction media optimization. Mixed solvents like DCM/MeOH (9:1) improve reagent dissolution.

  • Side Reactions: Over-oxidation during trioxo group formation is mitigated by controlled addition of oxidizing agents (e.g., Jones reagent).

  • Yield Improvements: Catalytic hydrogenation (e.g., Pd/C, H₂) enhances efficiency in deprotection steps, as seen in piperidine syntheses .

Q & A

Q. What synthetic strategies are effective for introducing the N-Boc protecting group into this compound, and how are reaction conditions optimized?

The Boc (tert-butoxycarbonyl) group is typically introduced via coupling reactions using Boc-protected amines or amino acids. For example, Boc-D-Tic (Boc-protected tetrahydroisoquinoline-3-carboxylic acid) can be coupled to intermediates using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane under inert conditions . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of DCC) to minimize side products. Post-reaction purification via column chromatography (hexane/EtOH gradients) ensures high yields (>80%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks to specific protons (e.g., δ = 7.16–8.22 ppm for aromatic protons) and carbons (e.g., 166–172 ppm for carbonyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 646.0338 for analogous compounds) .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns .

Q. How is the Boc group selectively removed without degrading the compound’s core structure?

Boc deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (20–30% v/v) at 0–25°C for 1–4 hours . Acid sensitivity of the ester and ether linkages in the tetraoxa-diazadocosyl chain necessitates careful pH control (neutralization with NaHCO3 post-deprotection) to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the tetraoxa-diazadocosyl chain under catalytic hydrogenation conditions?

The polyether chain’s stability arises from its conformational rigidity and electron-rich oxygen atoms, which resist reduction. Palladium-catalyzed hydrogenation (e.g., H₂/Pd-C in ethanol) selectively reduces nitro or alkene groups without cleaving ether bonds, as demonstrated in analogous nitroarene cyclization studies . Kinetic studies (e.g., in situ FTIR monitoring) can reveal activation energies for competing pathways .

Q. How can solubility challenges in aqueous biological assays be addressed for this hydrophobic compound?

  • Derivatization : Introduce polar groups (e.g., phosphate esters) at the benzoic acid moiety .
  • Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability, as shown for similar polyether derivatives .

Q. How do contradictions in NMR data (e.g., unexpected splitting patterns) arise, and how are they resolved?

Discrepancies may stem from dynamic conformational changes (e.g., rotameric equilibria in the tetraoxa chain) or paramagnetic impurities. Advanced techniques include:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
  • Variable-temperature NMR : Identify temperature-dependent shifts caused by hindered rotation .
  • DFT calculations : Predict chemical shifts and compare with experimental data .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Mask the carboxylic acid group as an ester (e.g., benzyl ester) to improve membrane permeability .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with amides or ethers, as demonstrated in pharmacokinetic studies of polyether-amino acid conjugates .
  • Half-life extension : Conjugation to albumin-binding motifs (e.g., fatty acid chains) .

Methodological Notes

  • Synthetic troubleshooting : If Boc deprotection yields <50%, verify anhydrous conditions and use fresh TFA .
  • Data interpretation : Cross-validate MS and NMR results with computational tools (e.g., ACD/Labs or MestReNova) to resolve structural ambiguities .
  • Biological assays : Pre-equilibrate the compound in assay buffers for 24 hours to ensure solubility and avoid false negatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.